KRAS G12C inhibitor 13 is a significant compound in the field of cancer therapeutics, particularly targeting the KRAS G12C mutation prevalent in various malignancies, including non-small cell lung cancer. The KRAS protein, a member of the RAS family of GTPases, plays a crucial role in cell signaling pathways that control cell proliferation and survival. The G12C mutation results in a constitutively active form of KRAS, making it a prime target for therapeutic intervention. Inhibitors like KRAS G12C inhibitor 13 aim to covalently bind to the mutant protein, thereby locking it in an inactive state and inhibiting downstream signaling pathways that promote tumor growth .
KRAS G12C inhibitor 13 belongs to a class of compounds known as covalent inhibitors, specifically designed to target the cysteine residue at position 12 of the KRAS protein. This class includes other notable inhibitors such as sotorasib and adagrasib, which have shown efficacy in clinical settings . The development of these inhibitors has been facilitated by advancements in structural biology and medicinal chemistry, leading to a better understanding of the KRAS protein's structure and function.
The synthesis of KRAS G12C inhibitor 13 involves several key steps that focus on creating a compound capable of selectively binding to the mutant form of KRAS.
The molecular structure of KRAS G12C inhibitor 13 is characterized by specific functional groups that facilitate its binding to the target protein.
The chemical reactions involved in the activity of KRAS G12C inhibitor 13 are primarily centered around its interaction with the KRAS G12C mutant.
The mechanism by which KRAS G12C inhibitor 13 exerts its effects involves several biochemical processes.
Understanding the physical and chemical properties of KRAS G12C inhibitor 13 is essential for its application in therapeutics.
KRAS G12C inhibitor 13 has significant potential applications in cancer treatment.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8